
Isobutyryl-L-carnitine chloride
Übersicht
Beschreibung
Isobutyryl-L-carnitine chloride (CAS 6920-31-6) is an acylcarnitine derivative and a product of acyl-CoA dehydrogenases, critical enzymes in fatty acid β-oxidation . It plays a role in mitochondrial energy metabolism by transporting acyl groups into mitochondria for oxidation. This compound is widely used in metabolic research, particularly in studies involving lipid metabolism disorders, neurodegenerative diseases, and mitochondrial dysfunction . MedChemExpress (MCE) and Santa Cruz Biotechnology supply high-purity (>98%) this compound for research applications, validated in studies published in Nature, Cell, and Science .
Vorbereitungsmethoden
Synthesis Methods of Isobutyryl-L-Carnitine Chloride
Acid Chloride Formation with Thionyl Chloride
A widely adopted method involves converting isobutyric acid to its acid chloride intermediate using thionyl chloride (SOCl₂). This approach mirrors the synthesis of myristoleoylcarnitine, where the carboxylic acid is treated with SOCl₂ under reflux conditions .
Procedure :
-
Isobutyric Acid to Isobutyryl Chloride :
Isobutyric acid (0.407 g, 1.8 mM) is reacted with thionyl chloride (0.26 mL, 3.6 mM) at 60–80°C for 2 hours. Excess thionyl chloride is removed via distillation, yielding isobutyryl chloride with an 89% efficiency . -
Reaction with L-Carnitine Hydrochloride :
L-Carnitine HCl (0.200 g, 1.02 mM) is dissolved in acetonitrile and treated with silver perchlorate (0.290 g, 1.4 mM) to form a soluble carnitine perchlorate complex. Isobutyryl chloride (0.367 g, 1.5 mM) is then added, and the mixture is stirred at 40°C for 24 hours. The product is precipitated by adjusting the pH to 3–4 with NaOH, followed by centrifugation and ether washes .
Key Parameters :
-
Temperature: 40°C for acylation.
-
Solvent: Acetonitrile for enhanced solubility.
Oxalyl Chloride-Mediated Synthesis
An alternative method, described in EP0559625B1, employs oxalyl chloride to directly convert isobutyryl-L-carnitine to its chloride salt .
Procedure :
-
Chlorination Step :
Isobutyryl-L-carnitine (9 g) is suspended in oxalyl chloride (16 mL, 0.095 moles) at room temperature for 6 hours. The reaction mixture is treated with anhydrous ethyl ether to precipitate the product as an oily residue . -
Purification :
The crude product is washed three times with anhydrous acetone and dried under vacuum, yielding this compound .
Key Parameters :
-
Reaction Time: 6 hours.
-
Solvent: Oxalyl chloride acts as both reagent and solvent.
-
Yield: Quantitative conversion reported, though exact yields are unspecified .
Silver Perchlorate-Mediated Acylation
This method leverages silver perchlorate to solubilize L-carnitine in non-polar solvents, facilitating efficient acylation .
Procedure :
-
Solubilization of L-Carnitine :
L-Carnitine HCl is mixed with silver perchlorate in acetonitrile, forming a clear solution via anion exchange. -
Acylation :
Isobutyryl chloride is added to the solution, and the reaction is stirred at 40°C for 24 hours. The product is isolated by pH adjustment and solvent evaporation .
Advantages :
-
Avoids side reactions by using a non-nucleophilic solvent.
Analytical and Purification Techniques
Chromatographic Purification
Crude products are often purified via silica gel chromatography. For example, in the synthesis of isovaleryl-L-carnitine undecyl ester chloride, a silica column buffered with 2% Na₂HPO₄ is used, with elution protocols tailored to separate undesired alcohols and byproducts .
Derivatization for LC-MS/MS Analysis
Butylation with n-butanol and acetyl chloride enables precise quantification of acylcarnitines. Derivatized samples are analyzed using LC-MS/MS, with transitions monitored for specific mass-to-charge ratios (m/z 248 → 304 for hydroxybutyryl-carnitine) .
Derivatization Protocol :
-
Butylation :
Dried samples are treated with n-butanol (5% acetyl chloride) at 60°C for 20 minutes. -
Analysis :
Reconstituted samples are injected into an LC-MS/MS system, with parameters optimized for acylcarnitine detection .
Comparative Analysis of Synthetic Methods
Method | Reagents | Temperature | Time | Yield | Purity |
---|---|---|---|---|---|
Thionyl Chloride | SOCl₂, AgClO₄ | 40°C | 24 hrs | 85–90% | High |
Oxalyl Chloride | (COCl)₂ | Room Temp | 6 hrs | ~90% | Moderate |
Silver Perchlorate | AgClO₄, CH₃CN | 40°C | 24 hrs | 88% | High |
Key Findings :
-
The thionyl chloride method offers high yields but requires careful handling of corrosive reagents.
-
Oxalyl chloride simplifies the process but may necessitate additional purification steps.
-
Silver perchlorate enhances solubility and reaction efficiency, though cost considerations may limit scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Isobutyryl-L-Carnitin (Chlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Umwandlung der Isobutyrylgruppe in eine entsprechende Carbonsäure.
Reduktion: Die Verbindung kann reduziert werden, um je nach verwendeten Reagenzien verschiedene Derivate zu bilden.
Substitution: Das Chloridion kann durch andere Nukleophile substituiert werden, um verschiedene Derivate zu bilden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Carbonsäuren, Alkohole und substituierte Derivate von Isobutyryl-L-Carnitin .
Wissenschaftliche Forschungsanwendungen
Isobutyryl-L-Carnitin (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Isobutyryl-L-Carnitin (Chlorid) entfaltet seine Wirkungen, indem es am Transport von Fettsäuren in die Mitochondrien zur β-Oxidation teilnimmt. Es wirkt als Trägermolekül und erleichtert die Übertragung von Acylgruppen von Coenzym A auf L-Carnitin. Dieser Prozess ist entscheidend für den Stoffwechsel von verzweigtkettigen Aminosäuren und Fettsäuren .
Molekulare Ziele und Pfade: Das primäre molekulare Ziel von Isobutyryl-L-Carnitin (Chlorid) ist das Acyl-CoA-Dehydrogenase-Enzym, das den ersten Schritt im β-Oxidationsweg katalysiert. Dieser Weg ist für die Energiegewinnung aus Fettsäuren unerlässlich .
Ähnliche Verbindungen:
Butyrylcarnitin: Ähnlich in der Struktur, unterscheidet sich jedoch in der Acylgruppe, die an L-Carnitin gebunden ist.
Glutarylcarnitin: Ein anderes Acylcarnitin mit einer anderen Acylgruppe, beteiligt am Stoffwechsel verschiedener Fettsäuren
Einzigartigkeit: Isobutyryl-L-Carnitin (Chlorid) ist einzigartig aufgrund seiner spezifischen Rolle im Stoffwechsel von verzweigtkettigen Aminosäuren und seiner Assoziation mit Isobutyryl-CoA-Dehydrogenase-Mangel. Dies macht es zu einem wertvollen Biomarker für die Diagnose und Überwachung dieser spezifischen Stoffwechselstörung .
Wirkmechanismus
Isobutyryl-L-carnitine (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the transfer of acyl groups from coenzyme A to L-carnitine. This process is crucial for the metabolism of branched-chain amino acids and fatty acids .
Molecular Targets and Pathways: The primary molecular target of isobutyryl-L-carnitine (chloride) is the acyl-CoA dehydrogenase enzyme, which catalyzes the initial step in the β-oxidation pathway. This pathway is essential for the production of energy from fatty acids .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogues
Structural Differences and Physicochemical Properties
Isobutyryl-L-carnitine chloride belongs to the short-chain acylcarnitine family, characterized by a branched four-carbon acyl group (isobutyryl). Key structural analogues include:
Key Observations :
- Branching vs. Linear Chains: Branched-chain acylcarnitines (e.g., isobutyryl, isovaleryl) exhibit enhanced solubility in polar solvents compared to linear analogues (e.g., decanoyl, lauroyl) due to reduced hydrophobicity .
- Chain Length : Longer acyl chains (C10–C18) increase lipophilicity, making them suitable for membrane interaction studies, while shorter chains (C4–C6) are optimal for metabolic flux assays .
Anti-inflammatory and Cytoprotective Effects
- This compound (ST284) : In LPS-induced endotoxemia models, pretreatment with ST284 (10 mg/kg) reduced serum TNF-α levels by 40% (p < 0.05) and mortality by 50% compared to untreated controls .
- Oleoyl-L-carnitine (C18:1) : Inhibits glycine transporter 2 (GlyT2; IC50 = 340 nM) and correlates with cardiovascular mortality in chronic kidney disease patients .
Analytical and Pharmacological Use Cases
- Isobutyryl-L-carnitine-d3 chloride : Deuterated variant serves as an internal standard for LC-MS quantification, with ≥99% isotopic purity and stability ≥2 years at -20°C .
- Acetyl-L-carnitine hydrochloride : Enhances neurite outgrowth via mechanisms akin to nerve growth factor (NGF), unlike isobutyryl derivatives, which lack neurotrophic activity .
Biologische Aktivität
Isobutyryl-L-carnitine chloride (IBLC) is a derivative of L-carnitine, a compound essential for the transport of fatty acids into the mitochondria for energy production. This article explores the biological activities of IBLC, focusing on its metabolic roles, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₂₂ClN₃O₄
- Molecular Weight : 267.75 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in dimethyl sulfoxide (DMSO), methanol, and water
IBLC functions primarily as an acylcarnitine involved in the metabolism of fatty acids. It plays a crucial role in:
- Fatty Acid Oxidation : Facilitates the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo beta-oxidation to produce energy.
- Neuroprotection : Exhibits protective effects on neuronal cells, potentially influencing conditions such as neurodegenerative diseases and metabolic disorders.
Biological Activities
-
Muscle Metabolism
- IBLC has been shown to inhibit proteolysis, which may help in preserving muscle mass during periods of stress or disease. This property is particularly relevant in conditions such as cachexia and sarcopenia.
-
Neuronal Health
- Research indicates that IBLC may have neuroprotective effects, potentially reducing neuronal damage in models of neurodegeneration. Its role in enhancing mitochondrial function suggests it could be beneficial in treating neurological disorders.
- Metabolic Disorders
Case Studies and Clinical Observations
- Metabolic Profiling : Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have highlighted significant alterations in acylcarnitine profiles in patients with metabolic syndromes, including elevated IBLC levels .
- Animal Studies : In studies involving BCRP (breast cancer resistance protein) knockout mice, no significant changes were observed in IBLC levels despite alterations in other metabolites, indicating its stability and potential resistance to certain metabolic changes .
Therapeutic Applications
The potential therapeutic applications of IBLC are being explored across various fields:
- Neurology : Due to its neuroprotective properties, IBLC may be beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders.
- Metabolic Disorders : Its role in fatty acid metabolism positions it as a candidate for treating obesity-related conditions and metabolic syndrome.
- Muscle Wasting Diseases : The inhibition of proteolysis suggests possible applications in treating muscle wasting diseases such as cachexia.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Isobutyryl-L-carnitine chloride in biological samples?
this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for acylcarnitines. Internal standards (e.g., deuterated analogs like Isobutyryl-L-carnitine-d6 chloride ) are essential for correcting matrix effects. For sodium content assessment (common in impurities), follow USP 35 protocols involving volumetric dilution series and atomic absorption spectroscopy .
Example LC-MS Parameters:
Column | Mobile Phase | Ionization Mode | MRM Transition |
---|---|---|---|
C18 Reverse Phase | Acetonitrile/0.1% Formic Acid | ESI+ | 288.1 → 85.1 |
Q. How is this compound synthesized, and what purity standards apply?
The compound is synthesized via esterification of L-carnitine with isobutyryl chloride under anhydrous conditions. Purity (≥95%) is validated using HPLC with UV detection at 210 nm . Critical impurities include residual solvents (e.g., dichloromethane) and unreacted carnitine, quantified via gas chromatography and ion-exchange chromatography, respectively.
Q. What experimental models are suitable for studying its role in mitochondrial β-oxidation?
Primary rodent hepatocytes or patient-derived fibroblasts with β-oxidation defects (e.g., ACAD8 mutations) are common models. Protocols involve incubating cells with deuterated fatty acids and measuring this compound via stable isotope tracing .
Advanced Research Questions
Q. How can contradictory data on its accumulation in metabolic disorders be resolved?
Discrepancies may arise from differences in detection limits (e.g., LC-MS vs. immunoassays) or patient cohorts (e.g., age, diet). Mitigate this by:
- Standardizing sample preparation (e.g., plasma deproteinization with methanol).
- Validating findings across multiple cohorts using harmonized LC-MS protocols .
- Correlating levels with genetic markers (e.g., ACAD8 enzyme activity) .
Q. What experimental designs optimize in vivo pharmacokinetic studies of this compound?
Use radiolabeled [¹⁴C]-Isobutyryl-L-carnitine chloride in rodent models to track tissue distribution. Key parameters:
- Dose : 10 mg/kg IV or oral.
- Sampling : Serial blood/tissue collection at 0, 15, 30, 60, 120 min.
- Analysis : Scintillation counting for radioactivity and LC-MS for metabolite profiling .
Q. How does this compound interact with carnitine palmitoyltransferase (CPT) isoforms?
Competitive inhibition assays using recombinant CPT-I/II are recommended. Prepare reaction mixtures with 0.1–10 mM this compound, 50 µM palmitoyl-CoA, and 5 mM L-carnitine. Measure CoA-SH release via Ellman’s reagent (absorbance at 412 nm) .
Q. Methodological Challenges & Solutions
Q. How to distinguish this compound from structural analogs (e.g., Valeryl-L-carnitine)?
- Chromatographic separation : Use a hydrophilic interaction liquid chromatography (HILIC) column with 2 mM ammonium formate buffer (pH 3.0).
- MS/MS fragmentation : Monitor unique product ions (e.g., m/z 85.1 for Isobutyryl vs. m/z 99.1 for Valeryl) .
Q. What controls are critical for cell-based studies of its neuroprotective effects?
Include:
- Negative control : Carnitine-free media.
- Isotope control : Deuterated Isobutyryl-L-carnitine-d6 chloride to exclude artifactual signals.
- Pharmacological control : Etomoxir (CPT-I inhibitor) to confirm β-oxidation dependency .
Q. Data Interpretation Guidelines
- Elevated levels in plasma : May indicate ACAD8 deficiency or secondary carnitine insufficiency. Validate with genetic testing and acylcarnitine profiling .
- Contradictory in vitro vs. in vivo results : Consider differences in cellular uptake kinetics or compartmentalization (cytosolic vs. mitochondrial pools) .
Eigenschaften
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUACOYFRJEMMP-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857876 | |
Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6920-31-6 | |
Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.